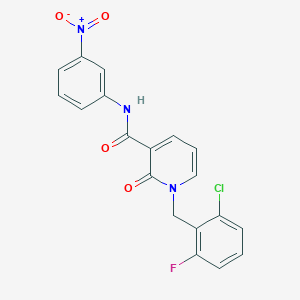
1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that introduce various substituents to a core structure. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of different substituents such as chloro, hydroxyl, and nitro groups to the benzene ring . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods may provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, 1H NMR, and HRMS, as seen in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Additionally, X-ray diffraction analysis can unambiguously assign the structure of complex molecules, such as the one mentioned in the synthesis of pyrrolidine derivatives . These techniques would likely be employed to analyze the molecular structure of 1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents through electrophilic aromatic substitution or nucleophilic substitution reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents, such as the nitro group which is a strong electron-withdrawing group, potentially affecting the reactivity of the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. For example, the presence of halogens can increase the density and influence the boiling and melting points. The nitro group can contribute to the acidity of the compound and affect its solubility in various solvents. The amide bond typically contributes to the compound's stability and its ability to form hydrogen bonds, which could affect its solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Compounds with dihydropyridine cores, such as the one , are frequently explored for their pharmacological properties and as intermediates in organic synthesis. For example, dihydropyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the significance of the dihydropyridine scaffold in medicinal chemistry Matsumoto et al., 1984. Such studies suggest that the compound could be investigated for similar biological activities or as a precursor in the synthesis of biologically active molecules.
Material Science
In the realm of materials science, particularly in the synthesis of aromatic polyamides and polyimides, derivatives similar to the query compound are valuable. For instance, aromatic polyamides based on ether-carboxylic acids have been synthesized, showcasing the utility of aromatic and fluoro-substituted compounds in creating materials with desirable thermal and mechanical properties Yang, Hsiao, & Yang, 1999. This highlights potential applications of the query compound in developing advanced polymeric materials with specific performance characteristics.
Antiviral Research
Dihydropyridine derivatives have also been investigated for their antiviral properties, particularly as HIV integrase inhibitors Pace et al., 2007. This suggests another avenue of research for the query compound, exploring its potential as a lead compound in the development of new antiviral therapies.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-16-7-2-8-17(21)15(16)11-23-9-3-6-14(19(23)26)18(25)22-12-4-1-5-13(10-12)24(27)28/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISPEIQZBXCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
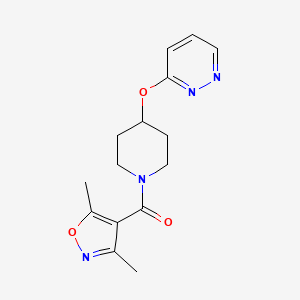
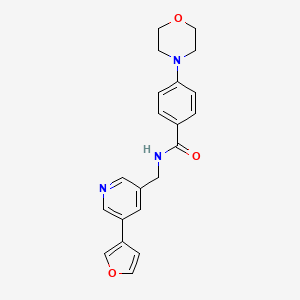
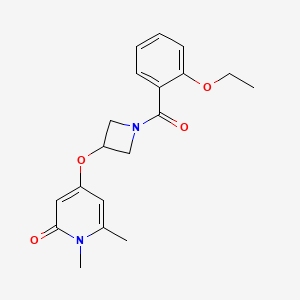
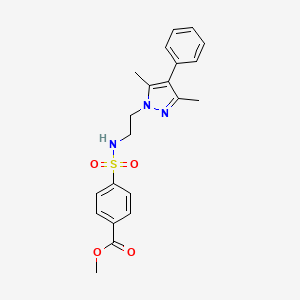
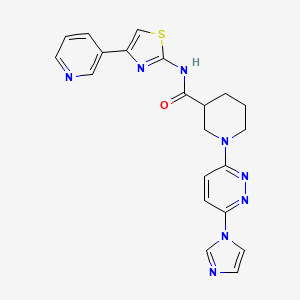
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)


![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)